
2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[2-oxo-2-(phenethylamino)ethyl] 2,4-dioxo-1H-pyrimidine-6-carboxylate” contains a total of 39 bonds; 24 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .
Molecular Structure Analysis
High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of the compound have been created based on quantum chemical computations .Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of amino and acetyl amino derivatives of dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones revealed a strong dependence on the substitution position for their antitumor potency. Certain derivatives demonstrated significantly higher potency against tumor cells compared to the unsubstituted parent compound, azonafide, indicating potential for enhanced antitumor activity through chemical modification (S. M. Sami et al., 1995).
Antimicrobial Activity
The synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety showed the potential for antimicrobial activity. The in vitro antihistaminic activity of these compounds, determined using the isolated guinea pig ileum method, suggests their applicability in addressing microbial resistance issues (A. R. Rao & V. Reddy, 1994).
Molecular Docking and Spectroscopy
A study involving the structural and vibrational investigation of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, highlighted the utility of DFT calculations, FT-IR, and FT-Raman spectroscopy in understanding compound interactions. Molecular docking suggested inhibitory activity against the BRCA2 complex, indicating potential use in targeted cancer therapy (A. El-Azab et al., 2016).
Synthesis and Characterization for Pharmacological Activities
Research on the synthesis of thiazole compounds under various reaction conditions demonstrated the importance of the reaction medium in organic synthesis and pharmaceutical research. New compounds synthesized showed potential for further pharmacological evaluation, emphasizing the role of synthetic chemistry in developing new therapeutic agents (N. Berber, 2022).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester. This intermediate is then reacted with isopropylamine to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide. The final compound is obtained by reacting 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide with 2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "isopropylamine", "2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline", "coupling agent (e.g. EDCI or DCC)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester.", "Step 2: Reaction of 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester with isopropylamine in the presence of a coupling agent such as EDCI or DCC to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide.", "Step 3: Reaction of 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide with 2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline in the presence of a coupling agent such as EDCI or DCC to form the final compound, 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide." ] } | |
CAS RN |
946241-93-6 |
Product Name |
2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide |
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
2-[4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-20(2)31-26(34)18-22-12-14-23(15-13-22)33-28(36)24-10-6-7-11-25(24)32(29(33)37)19-27(35)30-17-16-21-8-4-3-5-9-21/h3-15,20H,16-19H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
VSXWJGSLLRTSJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)
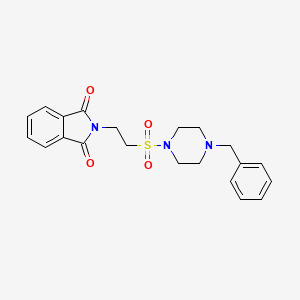
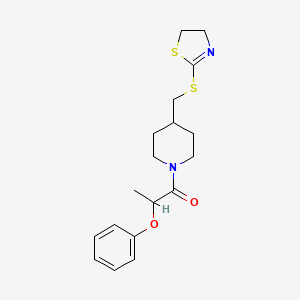
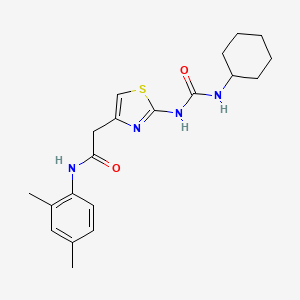
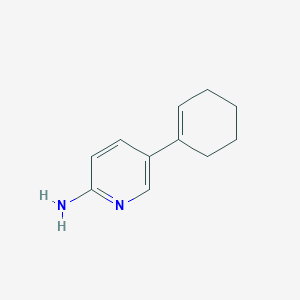
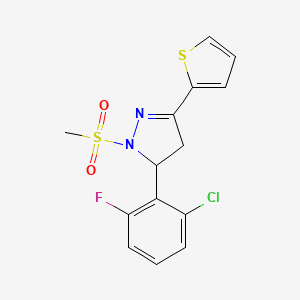
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)
![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)
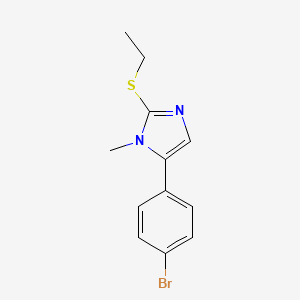
![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)
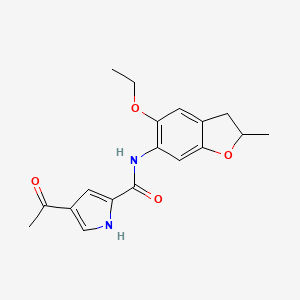
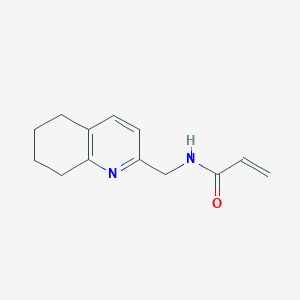
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)
